2-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid
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Overview
Description
2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID is an organic compound that features a benzoic acid moiety substituted with a hydrazone linkage and a bromobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID typically involves the condensation of 3-bromobenzoyl hydrazine with 2-formylbenzoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Step 1: Synthesis of 3-bromobenzoyl hydrazine by reacting 3-bromobenzoyl chloride with hydrazine hydrate.
Step 2: Condensation of 3-bromobenzoyl hydrazine with 2-formylbenzoic acid in the presence of an acid catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazone linkage to an amine group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would vary based on the nucleophile used, resulting in different substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used to study enzyme inhibition or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through binding interactions. The hydrazone linkage and bromobenzoyl group can interact with biological targets, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID: Similar structure but with a chlorine atom instead of bromine.
2-{[(E)-2-(3-FLUOROBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID: Similar structure but with a fluorine atom instead of bromine.
2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C15H11BrN2O3 |
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Molecular Weight |
347.16 g/mol |
IUPAC Name |
2-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-6-3-5-10(8-12)14(19)18-17-9-11-4-1-2-7-13(11)15(20)21/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
BKFMPVOLEXPTSV-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
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